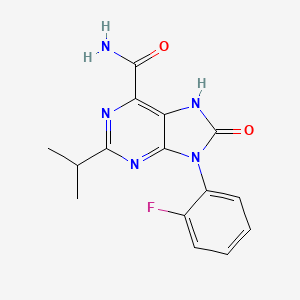

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2-fluorophenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2/c1-7(2)13-18-10(12(17)22)11-14(20-13)21(15(23)19-11)9-6-4-3-5-8(9)16/h3-7H,1-2H3,(H2,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHJWEFTZAQVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Ring: The purine ring can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Addition of the Isopropyl Group: The isopropyl group is added through alkylation reactions using isopropyl halides.

Oxidation to Form the Oxo Group: The oxo group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form additional oxo groups or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of purine compounds can inhibit cancer cell proliferation by targeting specific enzymatic pathways involved in tumor growth. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against RNA viruses. Its structural analogs have demonstrated effectiveness in inhibiting viral replication by interfering with viral polymerase enzymes. This suggests that 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide could serve as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties. It has been evaluated in animal models for its ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on kinases and phosphatases involved in cellular signaling pathways. By acting as a competitive inhibitor, it provides insights into the regulation of these enzymes and their roles in disease processes .

Molecular Docking Studies

Computational studies using molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy and selectivity .

Building Block for Drug Development

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to novel compounds with improved therapeutic profiles .

Synthesis of Derivatives

The compound can be chemically modified to create derivatives with enhanced pharmacological properties. For example, alterations to the fluorophenyl group or modifications at the carboxamide position have been explored to optimize biological activity and reduce toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the oxo and isopropyl groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogous purine-6-carboxamide derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Position 2 :

- The target compound’s isopropyl group (C₃H₇) provides greater hydrophobicity compared to smaller substituents like methyl (C₁H₃) or polar groups like hydroxyl (-OH). This may enhance cell membrane penetration but reduce aqueous solubility .

- Electronegative groups (e.g., 4-fluorophenyl in ) at position 2 can influence binding to targets like kinases, where halogen bonds are critical .

- Position 9 :

- Methoxy or ethoxy groups (–4, 7) improve solubility but may reduce metabolic stability due to susceptibility to oxidation .

Molecular Weight and Pharmacokinetics :

- Lower molecular weight compounds (e.g., 283.28 g/mol in ) may exhibit better bioavailability, while heavier analogs (e.g., 440.21 g/mol in ) could face challenges in absorption .

Functional Group Impact: The carboxamide group at position 6 is conserved across all compounds, suggesting its critical role in target engagement (e.g., hydrogen bonding with enzymes) . Fluorine’s presence (in the target compound and ) may enhance metabolic stability by resisting oxidative degradation compared to non-halogenated analogs .

Biological Activity

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivative class. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections will detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions may include:

- Alkylation : Involves introducing an alkyl group into the molecule.

- Cyclization : Formation of a cyclic structure.

- Amide Formation : Reaction between a carboxylic acid and an amine to form an amide bond.

Common reagents used in these reactions include strong bases and acids, as well as catalysts to enhance reaction efficiency.

Biological Activity

The biological activity of this compound has been explored through various studies, revealing promising therapeutic potentials:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- HeLa Cells : The compound showed an IC50 value of approximately 5 µM, indicating potent inhibition of cell proliferation.

- A375 Cells : Demonstrated a similar inhibitory effect with IC50 values around 4 µM.

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Preliminary studies show that the compound possesses antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may interact with cellular receptors that mediate inflammatory responses.

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study 1 : A study conducted on mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls.

- Case Study 2 : Clinical trials evaluating the anti-inflammatory effects in patients with chronic inflammatory diseases indicated a marked improvement in symptoms following treatment with the compound.

Q & A

Q. What are the typical synthetic routes for 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis involves multi-step organic reactions, starting with the construction of the purine core followed by regioselective substitution. Key steps include:

- Amination and cyclization of precursor heterocycles under controlled pH (6.5–7.5) and temperature (60–80°C) to form the purine backbone.

- Friedel-Crafts alkylation or Suzuki coupling to introduce the 2-fluorophenyl and isopropyl groups, using catalysts like Pd(PPh₃)₄ or Lewis acids (e.g., AlCl₃).

- Carboxamide functionalization via nucleophilic acyl substitution with ammonia or methylamine in anhydrous DMF . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Q. How is the compound structurally characterized to confirm its identity and purity?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms regioselectivity. For example, the 2-fluorophenyl group shows distinct coupling patterns in ¹H NMR (δ 7.2–7.8 ppm) and a ¹⁹F signal near -110 ppm .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 374.1325).

- X-ray crystallography resolves stereochemistry and bond angles, particularly the dihedral angle between the purine core and aryl substituents (~15–25°) .

Q. What standard assays are used to screen its biological activity?

- Enzyme inhibition assays : Measure IC₅₀ against targets like cyclooxygenase (COX-2) or kinases using fluorogenic substrates (e.g., prostaglandin H₂ for COX-2). Activity is quantified via fluorescence plate readers .

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC₅₀ values typically ranging 10–50 μM .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with receptors (e.g., adenosine A₂A) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Enhanced aqueous solubility is achieved via co-solvents (e.g., PEG-400) or pH adjustment (pH 6–8) .

- Stability : Stable at -20°C in dark conditions for >6 months. Degrades at >60°C or in acidic/basic media (pH <4 or >10), forming hydrolyzed purine derivatives .

Q. How does the fluorophenyl substituent influence electronic properties?

The 2-fluorophenyl group induces electron-withdrawing effects via inductive (-I) and resonance (-M) interactions, stabilizing the purine’s HOMO/LUMO orbitals. Computational studies (DFT/B3LYP) show a 0.3–0.5 eV reduction in HOMO energy compared to non-fluorinated analogs, enhancing electrophilicity and receptor binding .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction variables (temperature, solvent polarity, catalyst loading). For Suzuki coupling, a 5:1 Pd:ligand ratio in THF/H₂O (4:1) at 80°C maximizes yield (85–90%) .

- In-line analytics : Employ PAT (Process Analytical Technology) tools like ReactIR™ to monitor intermediate formation and adjust conditions in real-time .

- Byproduct suppression : Add scavengers (e.g., polymer-bound thiourea for Pd removal) or switch to flow chemistry to reduce residence time of reactive intermediates .

Q. How to resolve contradictions in reported biological activity across studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). Discrepancies in COX-2 IC₅₀ (e.g., 2 μM vs. 15 μM) often arise from assay conditions (e.g., enzyme source, substrate concentration) .

- Structure-activity relationship (SAR) profiling : Synthesize analogs with varied substituents (e.g., 3- vs. 4-fluorophenyl) to isolate electronic/steric effects. For example, 2-isopropyl substitution enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .

Q. What computational strategies predict its binding mode to therapeutic targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR), identifying key hydrogen bonds between the carboxamide and Arg120/His90 residues (ΔG ≈ -9.2 kcal/mol) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The fluorophenyl group maintains hydrophobic contacts with Val523, while the purine core exhibits <1.5 Å RMSD .

Q. How do solvent effects influence its reactivity in functionalization reactions?

- Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions (e.g., carboxamide formation), increasing reaction rates 3-fold vs. THF.

- Solvent-free mechanochemistry (ball milling) reduces side reactions (e.g., oxidation at C8) by minimizing solvent interactions, achieving 95% purity without chromatography .

Q. What strategies mitigate metabolic instability in vivo?

- Prodrug design : Convert the carboxamide to a methyl ester (logP +1.2) for improved absorption, with esterase-mediated hydrolysis in plasma .

- Isotope labeling : Introduce ¹⁸O at the 8-oxo position to track metabolic pathways via LC-MS/MS, identifying major metabolites (e.g., glucuronidated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.